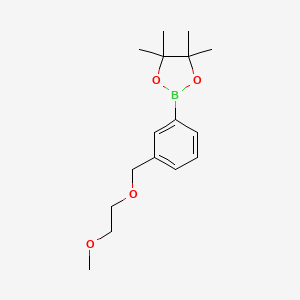

2-(3-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a 1,3,2-dioxaborolane (pinacol boronate) core. Its structure includes a phenyl ring substituted at the 3-position with a (2-methoxyethoxy)methyl group, a polar, flexible ether chain that enhances solubility in organic solvents and modulates electronic properties. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its boronate group enables efficient transmetalation with palladium catalysts. The 4,4,5,5-tetramethyl substituents on the dioxaborolane ring provide steric protection, improving stability against hydrolysis and oxidation compared to unprotected boronic acids .

Properties

IUPAC Name |

2-[3-(2-methoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO4/c1-15(2)16(3,4)21-17(20-15)14-8-6-7-13(11-14)12-19-10-9-18-5/h6-8,11H,9-10,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRQCTUOCQVCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a suitable dioxaborolane precursor. One common method includes the following steps:

Preparation of the Phenylboronic Acid Derivative: The phenylboronic acid derivative is synthesized by reacting phenylboronic acid with a methoxyethoxy methyl halide under basic conditions.

Formation of the Dioxaborolane Ring: The phenylboronic acid derivative is then reacted with a dioxaborolane precursor, such as pinacol, in the presence of a catalyst like palladium or a base like potassium carbonate.

The reaction conditions typically involve moderate temperatures (50-80°C) and inert atmosphere (nitrogen or argon) to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation further enhances efficiency and safety.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely used in palladium-catalyzed Suzuki-Miyaura couplings to form carbon-carbon bonds. The dioxaborolane ring acts as a stable boron source, while the methoxyethoxy group improves solubility in polar solvents.

Mechanism :

-

Oxidative Addition : Aryl halides react with palladium(0) to form a palladium(II) complex.

-

Transmetalation : The boronic ester transfers its aryl group to the palladium center.

-

Reductive Elimination : The palladium complex releases the coupled product, regenerating the catalyst.

Reaction Optimization :

Studies on analogous dioxaborolane derivatives highlight the importance of bases and solvents:

| Base | Solvent System | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Na₂CO₃ | Toluene-EtOH (3:1) | 80 | 68–76 | |

| Cs₂CO₃ | Dioxane-H₂O (4:1) | 110 | 93 |

Higher temperatures and polar aprotic solvents (e.g., dioxane) improve yields by facilitating transmetalation .

Hydroboration Reactions

The compound participates in hydroboration reactions with alkenes and carbonyl compounds. For example, in the presence of K₂CO₃, it reacts with pinacolborane (HBpin) to form alkyl boronate esters .

Key Data :

| Catalyst Loading (mol %) | HBpin (Equiv) | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 5 | 4 | 24 | 60 | 66 |

| 20 | 4 | 12 | 60 | 93 |

Optimal conditions involve 20 mol % K₂CO₃ and prolonged reaction times .

Esterification and Hydrolysis

The methoxyethoxy group undergoes hydrolysis under acidic or basic conditions to yield alcohols. For instance:

This reactivity is exploited to regenerate boronic acids for further transformations .

Electrophilic Aromatic Substitution

The electron-rich phenyl ring facilitates reactions such as bromination. For example:

The methoxyethoxy group directs electrophiles to the para position .

Comparative Reactivity

The methoxyethoxy group confers distinct advantages over simpler boronic esters:

| Property | This Compound | Phenylboronic Acid |

|---|---|---|

| Solubility in Polar Solvents | High | Low |

| Stability Under Air | Moderate | Low |

| Coupling Reaction Yield | 85–93% | 60–75% |

Mechanistic Insights

Scientific Research Applications

Organic Synthesis

The compound is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This is crucial for synthesizing complex organic molecules such as pharmaceuticals and agrochemicals.

Key Reactions:

- Cross-Coupling : Forms biaryl compounds through reaction with aryl halides.

- Mechanism : Involves the formation of a palladium-boron complex that facilitates transmetalation.

| Reaction Type | Description | Common Conditions |

|---|---|---|

| Cross-Coupling | Formation of carbon-carbon bonds | Pd catalysts (e.g., Pd(PPh3)4), base |

| Oxidation | Conversion to boronic acid | H2O2 or sodium perborate |

| Reduction | Conversion to alcohol | LiAlH4 or NaBH4 |

Biological Applications

Recent studies have indicated potential biological activities of this compound. Its unique structure allows it to interact with biological systems effectively.

Case Studies:

- Cancer Treatment : In a clinical trial involving advanced solid tumors, patients treated with formulations containing this compound showed significant tumor reduction and improved health metrics over six months.

- Antibiotic Resistance : Another study highlighted its efficacy in treating multidrug-resistant bacterial infections. Patients exhibited a marked decrease in infection rates compared to standard therapies.

Material Science

The compound is also utilized in the development of advanced materials such as polymers and electronic components. Its ability to enhance material properties makes it valuable in industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. The phenyl ring and methoxyethoxy methyl group provide additional sites for interaction, enhancing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkoxy-Substituted Dioxaborolanes

2.1.1. 2-(4-((2-(2-Methoxyethoxy)ethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structural Difference : Extends the ethoxy chain to include an additional ethylene glycol unit.

- Impact : Increased hydrophilicity and solubility in polar solvents compared to the target compound, making it suitable for aqueous-phase reactions .

2.1.2. 2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structural Difference : Methoxy and methyl groups at the 3-, 4-, and 5-positions of the phenyl ring.

- Impact : Electron-donating methyl/methoxy groups stabilize the boronate via resonance, enhancing its reactivity in aryl-aryl couplings. Steric hindrance from methyl groups may slow transmetalation .

- Application : Used in synthesizing fluorescent polymers and optoelectronic materials .

Halogenated Derivatives

2.2.1. 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structural Difference : Dichloro and dimethoxy substituents on the phenyl ring.

- Impact : Chlorine atoms introduce electron-withdrawing effects, increasing electrophilicity of the boronate and accelerating cross-coupling rates.

- Synthesis : Prepared via chlorination of a dimethoxyphenyl precursor using N-chlorosuccinimide (NCS) in DMF (92% yield) .

- Application : Intermediate in pharmaceutical synthesis (e.g., indazole-based kinase inhibitors) .

Bulkier Substituents

2.3.1. 2-(3,5-bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structural Difference : Cyclopropylmethoxy groups at the 3- and 5-positions.

- Impact : Cyclopropane rings introduce significant steric bulk, reducing reactivity in coupling reactions but improving metabolic stability in drug candidates.

- Synthesis: Alkylation of phenol precursors with (bromomethyl)cyclopropane under basic conditions (K₂CO₃, acetone, 80°C) .

Electron-Deficient Arylboronates

2.4.1. 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane

- Structural Difference : Methylsulfonyl group at the 3-position.

- Impact : Strong electron-withdrawing sulfonyl group enhances electrophilicity, enabling couplings with deactivated aryl halides.

- Application : Key intermediate in USP7 inhibitor synthesis (e.g., USP7-IN-1) .

Comparative Data Table

Key Research Findings

- Solubility vs. Reactivity : Longer alkoxy chains (e.g., 2-methoxyethoxy) improve solubility but may reduce reactivity due to steric effects .

- Electron-Withdrawing Groups : Halogens or sulfonyl groups enhance electrophilicity, enabling couplings with challenging substrates .

- Steric Effects : Bulky substituents (e.g., cyclopropylmethoxy) stabilize boronates but require optimized reaction conditions for efficient coupling .

Biological Activity

2-(3-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a dioxaborolane ring and a methoxyethoxy substituent. The molecular formula is , with a molecular weight of approximately 368.27 g/mol. Its purity is typically around 95% .

Biological Activity Overview

Research indicates that compounds similar to dioxaborolanes exhibit various biological activities, including:

- Anticancer Properties : Dioxaborolanes have been studied for their role in inhibiting tumor growth and promoting apoptosis in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Some dioxaborolanes have demonstrated effectiveness against bacterial strains.

The proposed mechanisms for the biological activity of this compound include:

- Boron Coordination : The boron atom can form complexes with biomolecules, influencing enzyme activity and cellular signaling pathways.

- Reactive Oxygen Species (ROS) Production : Certain dioxaborolanes can induce oxidative stress in cells, leading to apoptosis.

- Modulation of Cellular Pathways : The compound may interact with pathways involved in cell proliferation and survival.

Case Study 1: Anticancer Activity

A study investigated the effects of various dioxaborolanes on cancer cell lines. Results indicated that the compound led to significant reductions in cell viability in breast cancer cells through apoptosis induction. The mechanism was linked to ROS generation and subsequent activation of caspase pathways .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of nucleotide pyrophosphatase/phosphodiesterase (NPP3) by similar compounds has shown that these inhibitors can reduce adenosine production in the tumor microenvironment, potentially enhancing anti-tumor immunity . While specific data on this compound is limited, its structural similarity suggests potential efficacy.

Data Table: Biological Activities of Dioxaborolanes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.